molecular formula C12H15BClFO2 B1434521 2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1599432-38-8

2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1434521
CAS No.: 1599432-38-8
M. Wt: 256.51 g/mol
InChI Key: VKTLHYCBHWLRAO-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BClFO2 and its molecular weight is 256.51 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-38-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅BClF O₂. The compound features a boron-containing dioxaborolane ring which is significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and bioavailability. It is hypothesized that the compound may act through modulation of specific enzyme pathways or receptor interactions.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance:

  • Inhibition of PfATP4 : Compounds targeting PfATP4 have shown promising results in inhibiting Plasmodium falciparum growth. Analogous compounds demonstrated EC₅₀ values in the low micromolar range ( ).

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using human HepG2 cells indicated moderate cytotoxicity levels compared to standard chemotherapeutic agents ( ).

Study 1: Antimalarial Compounds

A study focusing on the optimization of dihydroquinazolinone derivatives highlighted that modifications similar to those in this compound significantly improved metabolic stability and aqueous solubility while maintaining antiparasitic efficacy ( ).

CompoundEC₅₀ (μM)Metabolic Stability (CL int μL/min/mg)
Analog A0.01042
Analog B0.03036
Test Compound 0.395 27

Study 2: Structural Modifications

Research has shown that introducing polar functionalities can enhance solubility without compromising activity. The incorporation of various substituents on the phenyl ring has been explored to optimize both activity and pharmacokinetic profiles ( ).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTLHYCBHWLRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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